molecular formula C23H16N2S B2746546 1-Naphthyl(4-(2-naphthyl)(2,5-thiazolyl))amine CAS No. 284668-46-8

1-Naphthyl(4-(2-naphthyl)(2,5-thiazolyl))amine

Cat. No. B2746546
CAS RN: 284668-46-8
M. Wt: 352.46
InChI Key: FEEAWVAVNMYNHY-UHFFFAOYSA-N
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Description

1-Naphthyl(4-(2-naphthyl)(2,5-thiazolyl))amine is a complex organic compound . The molecule consists of 16 Hydrogen atoms, 23 Carbon atoms, 2 Nitrogen atoms, and 1 Sulfur atom, making a total of 42 atoms .


Molecular Structure Analysis

The 1-Naphthyl(4-(2-naphthyl)(2,5-thiazolyl))amine molecule contains a total of 46 bonds. There are 30 non-H bonds, 27 multiple bonds, 3 rotatable bonds, 27 aromatic bonds, 1 five-membered ring, 4 six-membered rings, 2 ten-membered rings, 1 secondary aromatic amine, and 1 Thiazole .

Scientific Research Applications

Synthesis of Novel Compounds

1-Naphthyl(4-(2-naphthyl)(2,5-thiazolyl))amine has been used as a precursor in the synthesis of various novel compounds, such as Azetidinone and Thiazolidinones derivatives. These compounds have been evaluated for their antimicrobial efficacy, demonstrating the potential of 1-Naphthyl(4-(2-naphthyl)(2,5-thiazolyl))amine in developing new antimicrobial agents (Patel & Mehta, 2006).

Development of Advanced Materials

The compound has also been involved in the synthesis of novel aromatic poly(amine−1,3,4-oxadiazole)s, which are materials with properties suitable for blue-light-emitting applications. This indicates its role in the development of advanced materials for electronic and optical applications (Liou et al., 2006).

Antifungal Activity

Another significant application is in the synthesis of derivatives that exhibit antifungal activity. By modifying the 1-Naphthyl(4-(2-naphthyl)(2,5-thiazolyl))amine structure, researchers have been able to create compounds with specific antifungal properties (Patel & Mehta, 2006).

Chiral Stationary Phases in Chromatography

It has been used in the synthesis of chiral naphthylamine derivatives, which are then attached to silica to create chiral stationary phases for high-performance liquid chromatography. This application is crucial for chiral separations in analytical chemistry (Däppen et al., 1986).

Heterocyclic Compound Synthesis

The compound plays a role in the synthesis of heterocyclic compounds, which are valuable in pharmaceutical and materials science. This includes the creation of N,S- and N,O-containing heterocycles with high enantio- and disastereo-selectivities, important for drug discovery and development (Li et al., 2016).

Sensor Development

1-Naphthyl(4-(2-naphthyl)(2,5-thiazolyl))amine derivatives have been developed as colorimetric chemosensors for detecting ions like cyanide and sulfide in aqueous solutions. This application is significant in environmental monitoring and analytical chemistry (Kim et al., 2016).

properties

IUPAC Name

N-naphthalen-1-yl-4-naphthalen-2-yl-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16N2S/c1-2-8-18-14-19(13-12-16(18)6-1)22-15-26-23(25-22)24-21-11-5-9-17-7-3-4-10-20(17)21/h1-15H,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEEAWVAVNMYNHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=CSC(=N3)NC4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Naphthyl(4-(2-naphthyl)(2,5-thiazolyl))amine

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